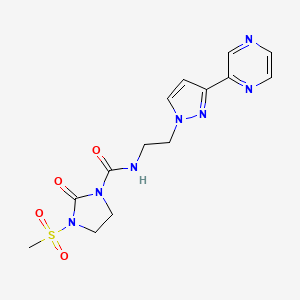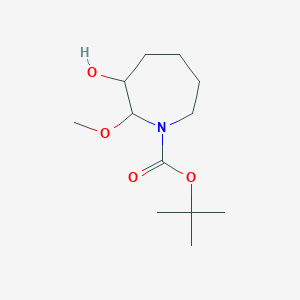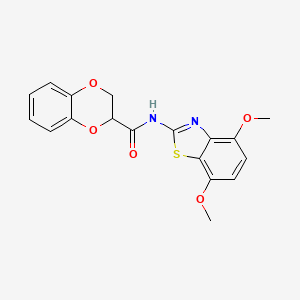![molecular formula C19H22N2O4 B2524724 2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1356816-36-8](/img/structure/B2524724.png)
2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Coordination Chemistry
Synthesis and Characterization of Metal Complexes A study by Ikram et al. (2015) discusses the synthesis of Schiff base ligands from amino acid derivatives, which are then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. This work exemplifies the chemical versatility of compounds structurally related to the given chemical formula, demonstrating their utility in producing metal complexes with significant biological activities. The zinc complex, in particular, showed notable inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and associated with diseases like gout and hyperuricemia (Ikram et al., 2015).
Phloretic Acid as a Renewable Building Block Research by Trejo-Machin et al. (2017) explores the use of phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study highlights the potential of naturally occurring phenolic compounds in material science for the development of sustainable polymers with a wide range of applications, indicating the broader applicability of compounds related to the given chemical formula in the synthesis of advanced materials (Trejo-Machin et al., 2017).
Material Science and Polymer Chemistry
Development of Polybenzoxazine Materials The work by Trejo-Machin et al. also demonstrates the synthesis of bio-based benzoxazine monomers from renewable phloretic acid, leading to the creation of materials with suitable thermal and thermo-mechanical properties for various applications. This emphasizes the role of complex organic molecules in the development of new, environmentally friendly materials with potential applications in coatings, adhesives, and composites (Trejo-Machin et al., 2017).
Biochemistry and Medicinal Chemistry
Inhibitory Studies on Xanthine Oxidase The inhibitory effect of zinc complexes on xanthine oxidase, as discussed by Ikram et al., suggests the potential for developing novel therapeutic agents from complex organic molecules. The structural insights and molecular modeling studies from this research could inform the design of new drugs targeting metabolic disorders, showcasing the importance of such compounds in medicinal chemistry (Ikram et al., 2015).
Propriétés
IUPAC Name |
2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(16-8-3-2-4-9-16)19(24)15(12-20)11-14-7-5-6-10-17(14)25-13-18(22)23/h5-7,10-11,16H,2-4,8-9,13H2,1H3,(H,22,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEIUHQURITCTI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)
![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)



![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)


![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)
